Epetirimod esylate

Description

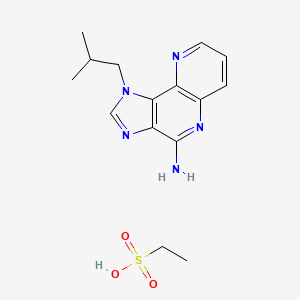

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

885483-02-3 |

|---|---|

Molecular Formula |

C15H21N5O3S |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

ethanesulfonic acid;1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |

InChI |

InChI=1S/C13H15N5.C2H6O3S/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10;1-2-6(3,4)5/h3-5,7-8H,6H2,1-2H3,(H2,14,17);2H2,1H3,(H,3,4,5) |

InChI Key |

CLPJOVGTNBZYQJ-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |

Canonical SMILES |

CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Epetirimod Esylate

Elucidation of Specific Molecular Targets and Binding Interactions

The initial step in the mechanism of action of Epetirimod (B1671474) esylate involves its direct interaction with specific protein targets within immune cells. This interaction is the primary determinant of its biological activity.

Identification of Protein Targets (e.g., viral enzymes, host cellular proteins)

The principal molecular target of Epetirimod esylate has been identified as Toll-like receptor 7 (TLR7) . nih.gov TLR7 is a member of the Toll-like receptor family of proteins, which are a cornerstone of the innate immune system. weizmann.ac.il These receptors are responsible for recognizing pathogen-associated molecular patterns (PAMPs), which are conserved molecular structures unique to microorganisms. weizmann.ac.il

This compound is structurally related to other well-characterized imidazoquinoline compounds, such as imiquimod (B1671794), which are also known to be TLR7 agonists. nih.govembopress.org TLR7 is located within the endosomal compartments of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. weizmann.ac.ilnih.gov Its natural ligands are single-stranded RNA (ssRNA) molecules, often of viral origin. nih.gov By binding to TLR7, this compound mimics the presence of a viral pathogen, thereby initiating an antiviral immune response. embopress.org

Characterization of Receptor Modulatory Actions

This compound functions as a TLR7 agonist . nih.gov This means that upon binding to the TLR7 protein, it induces a conformational change in the receptor, leading to its activation. encyclopedia.pub The activation of TLR7 is the critical event that initiates the downstream signaling cascade. The agonistic activity of this compound on TLR7 leads to the recruitment of an adaptor protein known as Myeloid differentiation primary response 88 (MyD88) to the intracellular domain of the receptor. encyclopedia.pubresearchgate.net This recruitment is a pivotal step in the signal transduction process.

The binding of imidazoquinolines like this compound is thought to occur at a distinct site on the TLR7 ectodomain, separate from the binding site for its natural RNA ligands. aai.orgnih.gov This interaction leads to the dimerization of TLR7 receptors, a necessary step for the initiation of downstream signaling. encyclopedia.pub

Computational Modeling of Ligand-Target Interactions (e.g., docking studies, molecular dynamics simulations)

While specific computational modeling studies for this compound are not widely published, the principles of such investigations can be understood from studies on structurally similar imidazoquinoline derivatives and their interaction with TLR7. nih.govmdpi.com Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding of small molecules to their protein targets at an atomic level. mdpi.com

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when it binds to a receptor. For imidazoquinolines and TLR7, docking studies have helped to identify the putative binding pocket and key amino acid residues involved in the interaction. nih.govmdpi.com These studies often identify a binding site around specific residues, such as Aspartate 555 (Asp555), within the TLR7 structure. mdpi.com The docking process calculates a "docking score," which estimates the binding affinity, helping to rank potential drug candidates. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding, the conformational changes induced in the receptor upon ligand binding, and the detailed energetic contributions of various interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com For the TLR7-imidazoquinoline interaction, MD simulations can help to understand how the binding of the agonist leads to the dimerization of the receptor, a critical step for signal initiation. mdpi.com

Table 1: Computational Methods in Drug-Target Interaction Analysis

| Computational Method | Purpose | Application to this compound and TLR7 |

|---|---|---|

| Homology Modeling | To build a 3D model of a protein when its experimental structure is unavailable. | In the absence of a crystal structure for human TLR7, homology models have been created to facilitate computational studies. mdpi.com |

| Molecular Docking | To predict the binding pose and affinity of a small molecule to a protein target. | To identify the binding site of imidazoquinolines on TLR7 and predict the binding affinity of this compound. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | To simulate the movement of atoms and molecules to understand the physical basis of the functions of biomolecules. | To analyze the stability of the this compound-TLR7 complex and the conformational changes that lead to receptor activation. mdpi.com |

Modulation of Intracellular Signaling Pathways

The activation of TLR7 by this compound triggers a well-defined intracellular signaling cascade, leading to the modulation of gene expression and the production of various immune mediators.

Impact on Signal Transduction Cascades (e.g., specific enzyme activity modulation, pathway activation/inhibition)

The binding of this compound to TLR7 and the subsequent recruitment of the MyD88 adaptor protein initiate a signaling cascade that is central to the innate immune response. encyclopedia.pubresearchgate.net This pathway involves the activation of several key protein kinases and transcription factors.

The MyD88-dependent pathway proceeds through the recruitment and activation of members of the Interleukin-1 receptor-associated kinase (IRAK) family , specifically IRAK1 and IRAK4. researchgate.net These kinases then activate TNF receptor-associated factor 6 (TRAF6) , an E3 ubiquitin ligase. researchgate.net The activation of TRAF6 is a critical node in the pathway, leading to the activation of two major downstream signaling arms: the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the mitogen-activated protein kinase (MAPK) pathway . encyclopedia.pubresearchgate.net

The activation of the IKK complex (inhibitor of nuclear factor kappa-B kinase) leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB transcription factors (such as p50 and p65) to translocate to the nucleus. researchgate.netabcam.com

Regulation of Gene Expression and Transcriptional Networks (e.g., gene signaling networks, gene penetrance modulation)

Once in the nucleus, activated transcription factors like NF-κB and Interferon Regulatory Factors (IRFs) bind to specific DNA sequences in the promoter regions of target genes, driving their transcription. frontiersin.orgwikipedia.org

Activation of NF-κB leads to the expression of a wide array of pro-inflammatory cytokines and chemokines. abcam.comfrontiersin.org These include:

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-12 (IL-12)

In parallel, the TLR7 signaling pathway also leads to the activation of Interferon Regulatory Factors (IRFs) , particularly IRF5 and IRF7 . researchgate.netqiagen.com The activation of IRFs is crucial for the production of Type I interferons (IFN-α and IFN-β) . embopress.orgfrontiersin.org These interferons are potent antiviral cytokines that induce an "antiviral state" in neighboring cells and play a key role in orchestrating the adaptive immune response. proquest.comnih.gov

The induction of these genes by this compound results in a broad immunostimulatory effect, characterized by the activation of various immune cells, including dendritic cells, macrophages, natural killer (NK) cells, and T cells, and the promotion of an antiviral and antitumor immune response. encyclopedia.pub

Table 2: Key Signaling Molecules and Gene Products Modulated by this compound via TLR7

| Signaling Component | Role in Pathway | Downstream Effect/Genes Induced |

|---|---|---|

| MyD88 | Primary adaptor protein for TLR7. researchgate.net | Recruits IRAK family kinases. |

| IRAK1/4 | Protein kinases that phosphorylate downstream targets. researchgate.net | Activate TRAF6. |

| TRAF6 | E3 ubiquitin ligase that activates downstream kinases. researchgate.net | Leads to activation of NF-κB and MAPK pathways. |

| NF-κB | Transcription factor. researchgate.net | Induces expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-12). frontiersin.org |

| IRF5/7 | Transcription factors. researchgate.netqiagen.com | Induce expression of Type I interferons (IFN-α, IFN-β). frontiersin.org |

| Type I Interferons | Antiviral cytokines. proquest.com | Establish an antiviral state and modulate adaptive immunity. nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Imiquimod |

Immunomodulatory Mechanisms in Preclinical Systems

As a TLR7 agonist, Epetirimod's immunomodulatory effects are mediated through the activation of innate and subsequent adaptive immune responses. Preclinical studies using various TLR7 agonists in non-human models and in vitro human cell systems have elucidated these mechanisms.

Influence on Immune Cell Subpopulations and Their Functional Dynamics (e.g., macrophages, T cells, NK cells in in vitro or non-human in vivo models)

The activation of TLR7 by its agonists leads to significant changes in the function and population dynamics of various immune cells. Myeloid cells, including dendritic cells (DCs) and macrophages, are primary targets. frontiersin.org Stimulation with TLR7 agonists induces their maturation, activation, and enhances their antigen-presenting capabilities. nih.govaacrjournals.org

In preclinical tumor models, the administration of the TLR7 agonist DSP-0509 was found to significantly alter the composition of tumor-infiltrating lymphocytes. frontiersin.org This included an observed increase in the percentages of Natural Killer (NK) cells, CD4+ T cells, and regulatory T cells (Tregs) within the tumor. frontiersin.org Conversely, the percentage of macrophages was noted to decrease in the DSP-0509 treatment group. frontiersin.org Other studies have corroborated that TLR7 agonism effectively activates NK cells and T cells. bmj.com Specifically, TLR7 signaling can activate plasmacytoid dendritic cells (pDCs), which in turn stimulate NK cells and activate CD8+ cytotoxic T-cells, leading to the killing of tumor cells in murine models. frontiersin.org

Table 1: Observed Effects of TLR7 Agonists on Immune Cell Subpopulations in Preclinical Models

| Immune Cell Subpopulation | Observed Effect of TLR7 Agonist Stimulation | Research Model Context | Citation(s) |

|---|---|---|---|

| Macrophages | Activation, maturation, polarization to M1 phenotype, decreased percentage in some tumor models. | In vitro, mouse tumor models. | frontiersin.orgnih.govacs.org |

| Dendritic Cells (DCs) | Activation, maturation, enhanced antigen presentation. | In vitro, mouse tumor models. | frontiersin.orgnih.govfrontiersin.org |

| Natural Killer (NK) Cells | Activation, increased numbers, enhanced cytotoxicity. | Mouse tumor models, human PBMC cultures. | frontiersin.orgnih.govbmj.comfrontiersin.org |

| T Cells (general) | Activation, increased numbers within tumors. | Mouse tumor models. | nih.govbmj.com |

| CD4+ T Cells | Increased percentage within tumors. | Mouse tumor models. | frontiersin.org |

| CD8+ T Cells | Activation, increased cytotoxicity. | Mouse tumor models. | frontiersin.org |

| Regulatory T Cells (Tregs) | Increased percentage within tumors in some models. | Mouse tumor models. | frontiersin.orgnih.gov |

| B Lymphocytes | Maturation and activation. | General (immune cells expressing TLR7). | nih.gov |

Alteration of Cytokine and Chemokine Secretion Profiles in Research Models

A primary consequence of TLR7 activation is the robust production and secretion of a wide array of cytokines and chemokines. This response is crucial for orchestrating the subsequent immune reaction. Preclinical studies have shown that TLR7 agonists are potent inducers of pro-inflammatory cytokines and Type I interferons (IFN). nih.govaacrjournals.org

The specific profile of secreted molecules can vary between different TLR7 agonists and cell types. For instance, some agonists preferentially induce IFN-α and IFN-regulated chemokines like IP-10 (CXCL10), while others are more potent inducers of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). aai.org In cultures of human peripheral blood mononuclear cells (PBMCs), TLR7 agonists have been shown to induce the secretion of IL-8, IP-10, MCP-1 (CCL2), MIP-1α (CCL3), and MIP-1β (CCL4). nih.gov Similarly, the dual TLR7/8 agonist MEDI9197 was shown to trigger the secretion of IFNα, IL-12, and IFNγ in primary human immune cell assays. nih.gov This Th1-polarizing cytokine profile is critical for effective anti-tumor immunity. nih.gov

Table 2: Cytokine and Chemokine Secretion in Response to TLR7 Agonists in Research Models

| Cytokine/Chemokine | Cell/System Studied | Observation | Citation(s) |

|---|---|---|---|

| IFN-α | Human PBMCs, pDCs | Preferentially induced by some TLR7 agonists. | aai.orgnih.gov |

| TNF-α | Human PBMCs, Monocytes, pDCs | Potently induced, especially by TLR8-skewed agonists. | aai.orgbmj.com |

| IL-12 | Human PBMCs, Monocytes | Induced by TLR7 agonists, promotes Th1 response. | aai.orgnih.gov |

| IFN-γ | Human immune cells | Induced by TLR7/8 agonists. | nih.gov |

| IL-6 | Human PBMCs, Uterine Epithelial Cells | Induced by some TLR agonists. | aai.orgnih.gov |

| IL-8 (CXCL8) | Human B Cells, Uterine Epithelial Cells | Secretion induced upon TLR7 activation. | nih.gov |

| IP-10 (CXCL10) | Human B Cells, Neutrophils | Secretion induced upon TLR7 activation. | nih.govbiorxiv.org |

| MCP-1 (CCL2) | Human B Cells | Secretion induced upon TLR7 activation. | nih.gov |

| MIP-1α (CCL3) | Human B Cells, Neutrophils | Secretion induced upon TLR7 activation. | nih.govbiorxiv.org |

| MIP-1β (CCL4) | Human B Cells, Neutrophils | Secretion induced upon TLR7 activation. | nih.govbiorxiv.org |

Modulation of Immune Checkpoint Pathways in Preclinical Contexts

TLR7 agonists can modulate the expression of immune checkpoint molecules, which are critical regulators of T-cell activation and exhaustion. acs.org This activity provides a strong rationale for combining TLR7 agonists with immune checkpoint inhibitor (ICI) therapies. In preclinical studies, TLR7 agonist-based antibody-drug conjugates (ADCs) were shown to cause a dose-dependent upregulation of the checkpoint ligand PD-L1 and the co-stimulatory molecule CD86 on macrophages. nih.govacs.org

This upregulation of checkpoint molecules on tumor or immune cells following TLR7 agonist treatment can render tumors more susceptible to blockade by ICIs. frontiersin.org Combination therapy in mouse models has shown synergistic effects. For example, combining the TLR7 agonist DSP-0509 with an anti-PD-1 antibody led to a significant increase in effector CD8+ T cells expressing activation and exhaustion markers like Gzmb, Prf1, Ctla4, and Icos, indicating a potentiation of the anti-tumor T-cell response. frontiersin.org Similarly, other studies have demonstrated that combining nanoparticle-formulated TLR7 agonists with anti-PD-1 and anti-CTLA-4 checkpoint inhibitors results in enhanced tumor regression and increased T-cell infiltration. escholarship.org

Effects on the Microenvironment Composition and Immunosuppression (e.g., tumor microenvironment in preclinical models, inflammatory milieu)

The activation of immune cells and the resulting cytokine storm by TLR7 agonists leads to profound remodeling of the tumor microenvironment (TME). nih.govnih.gov A key effect is the polarization of the TME from an immunosuppressive ("cold") state to an immuno-active ("hot") state. This involves activating intratumoral DCs and repolarizing tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to a pro-inflammatory, tumor-fighting M1-like phenotype. acs.orgthno.org

Localized administration of TLR7/8 agonists in preclinical models has been shown to enhance the recruitment and activation of immune cells within the tumor, leading to a Th1-polarized anti-tumor response. nih.gov This is often characterized by a decrease in immunosuppressive cells like regulatory T cells and an increase in effector cells such as IFNγ-producing T cells and NK cells. nih.gov However, the effects can be complex and context-dependent. In a pancreatic cancer model using immunocompetent mice, a TLR7 agonist paradoxically increased tumor growth by modulating the intratumoral content and phenotype of macrophages, highlighting a potential dual role for TLR7 signaling in the TME. crct-inserm.fr

Investigation of Other Biological Activities in Research Models

Beyond direct immunomodulation, the biological activities of compounds like Epetirimod are also explored through broad, unbiased screening methods.

Insights from Phenotypic Screening Assays (e.g., cellular motility modulation)

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes without a preconceived target, can uncover novel biological activities. patsnap.com In a large-scale high-throughput phenotypic screening platform designed to identify modulators of human sperm function, Epetirimod was identified as a compound that modulates cellular motility. patsnap.com

The screen, which tested approximately 17,000 compounds, found that Epetirimod was one of 105 substances that caused an enhancing effect on human sperm motility. patsnap.com This finding highlights a biological activity of Epetirimod related to the modulation of cellular motility, an essential and complex biological process. patsnap.comphasefocus.com

Table 3: Phenotypic Screening Finding for Epetirimod

| Assay Type | System/Model | Phenotype Measured | Compound Tested | Concentration | Result | Citation(s) |

|---|---|---|---|---|---|---|

| High-Throughput Phenotypic Screen | Human Spermatozoa (in vitro) | Cellular Motility | Epetirimod | 6.25 µM | Enhanced sperm motility. | patsnap.com |

Preclinical Research Methodologies and Models for Epetirimod Esylate Investigation

In Vitro Experimental Platforms

In vitro studies have been fundamental in understanding the pharmacological profile of epetirimod (B1671474) esylate. These experimental platforms allow for controlled investigation of the compound's effects at the cellular and molecular levels.

Design and Application of Cell Culture Models (e.g., primary cell cultures, established cell lines)

Specific details regarding the primary cell cultures or established cell lines used for the routine investigation of epetirimod esylate are not extensively detailed in the public domain. However, as an agonist of Toll-like receptor 7 (TLR7), it is anticipated that cell lines expressing this receptor, such as specific immune cell lines, would be utilized for functional assays. ncats.io

Biochemical and Biophysical Assays for Target Engagement and Pathway Activity

High-Throughput Screening Approaches for Activity Identification

This compound has been included in high-throughput screening (HTS) campaigns to identify novel biological activities. One notable example is a phenotypic screening assay designed to discover compounds that enhance sperm motility. patsnap.com In this HTS platform, spermatozoa isolated from healthy donors were incubated with a library of compounds, including this compound, in 384-well plates. patsnap.com The primary screen identified 105 compounds that demonstrated an enhancing effect on sperm motility. patsnap.com

Advanced Microscopy and Imaging Techniques in Cellular Studies

Information regarding the application of advanced microscopy and imaging techniques specifically for the cellular investigation of this compound is not available in the provided search results.

In Silico Research Methodologies and Computational Biology

Computational approaches have been employed to predict the activity of this compound and to explore its potential for drug repurposing.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

This compound was incorporated into a virtual screening study that utilized a binary Quantitative Structure-Activity Relationship (QSAR) model. tubitak.gov.trresearchgate.net This in silico approach aimed to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro) from a library of FDA-approved drugs and compounds in clinical investigation. tubitak.gov.trresearchgate.net

The study employed the MetaCore/MetaDrug platform, which uses QSAR for the pharmacodynamic and pharmacokinetic characterization of small molecules. tubitak.gov.tr A specific viral binary QSAR model was used to predict the therapeutic activity of the compounds. tubitak.gov.tr

Table 1: Parameters of the Viral Binary QSAR Model Used in the Virtual Screening Study

| Parameter | Value |

| Training Set Size (N) | 206 |

| Test Set Size (N) | 35 |

| Sensitivity | 0.92 |

| Specificity | 0.95 |

| Accuracy | 0.94 |

| Matthews Correlation Coefficient (MCC) | 0.88 |

| Data from a virtual screening study for SARS-CoV-2 inhibitors. tubitak.gov.tr |

In this predictive model, this compound received a normalized therapeutic activity prediction value of 0.93 (with a score of 82.76). tubitak.gov.trresearchgate.net Compounds with a prediction value of 0.75 or higher were selected for further docking simulations. tubitak.gov.trresearchgate.net

Molecular Docking and Dynamics Simulations for Binding Affinity and Stability Prediction

While specific molecular dynamics simulation studies exclusively focused on this compound are not widely published, the general approach for this class of compounds involves computational techniques to predict how the molecule interacts with its target, TLR7. Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For TLR7 agonists like Epetirimod, docking studies are crucial for understanding the binding interactions within the receptor's ligand-binding domain. nih.gov

These simulations help in elucidating the binding affinity and stability of the compound. For instance, studies on other TLR7 agonists have utilized homology modeling of the TLR7 receptor, followed by molecular docking to probe the intermolecular interactions between the receptor and the agonist. The docking process typically generates multiple possible binding poses, which are then scored based on energy calculations to identify the most favorable interaction. This information is critical for predicting the potency of new analogs and for understanding the structural basis of their activity. nih.govmdpi.com The stability of the ligand-receptor complex is further investigated using molecular dynamics (MD) simulations, which simulate the movement of atoms over time, providing insights into the dynamic behavior of the complex. mdpi.com

Virtual Screening Techniques for Analog Discovery and Repurposing

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This methodology has been applied in the context of this compound for drug repurposing efforts.

In a study aimed at identifying potential inhibitors for the main protease (Mpro) of the SARS-CoV-2 virus, a virtual screening of FDA-approved drugs and investigational compounds was conducted. tubitak.gov.tr this compound was included in this screening, and its binding potential to the viral protease was evaluated using molecular docking. tubitak.gov.trresearchgate.net The results provided a docking score, which is a measure of the predicted binding affinity.

Table 1: Molecular Docking Results for this compound against SARS-CoV-2 Main Protease

| Compound | Glide Docking Score (kcal/mol) | Predicted Therapeutic Activity (Probability) |

|---|---|---|

| This compound | -5.55 | 0.93 |

Data sourced from a binary-QSAR guided virtual screening study. tubitak.gov.tr

Beyond repurposing, virtual screening is instrumental in the discovery of new analogs. For the imidazoquinoline class of compounds, these techniques can be used to screen virtual libraries for molecules with similar structural features to Epetirimod but with potentially improved properties. researchgate.net This process, often referred to as lead hopping or analog discovery, accelerates the identification of new drug candidates by computationally filtering vast chemical spaces. nih.gov

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology are interdisciplinary fields that aim to understand drug action from a network perspective, considering the complex interactions between drugs, targets, and biological pathways. google.com For a compound like this compound, which modulates the immune system, these approaches can help to elucidate its broader mechanism of action beyond its primary target, TLR7.

In Vivo Preclinical Models (Non-Human)

Development and Characterization of Animal Disease Models

The preclinical evaluation of this compound, given its intended therapeutic applications as an antiviral and antineoplastic agent, necessitates the use of relevant animal models of disease. ncats.io

Infectious Disease Models: Since Epetirimod was developed for topical treatment of high-risk Human Papillomavirus (HPV) infection and associated cervical dysplasia, animal models of papillomavirus infection are highly relevant. ncats.io The cottontail rabbit papillomavirus (CRPV) model has historically been a cornerstone for studying papillomavirus pathogenesis and for the development of HPV vaccines. understandinganimalresearch.org.uknih.gov More recently, transgenic mouse models have been developed that express HPV oncogenes, such as K14-HPV16 mice, which develop the characteristic stages of HPV-induced carcinogenesis and serve as a valuable tool for testing therapeutics. mdpi.comiarc.fr

Oncology Models: For its antineoplastic potential, various oncology models could be employed. These range from xenograft models, where human cancer cell lines are implanted into immunocompromised mice, to more complex genetically engineered mouse models (GEMMs) that spontaneously develop tumors. nih.gov Given Epetirimod's immune-stimulating mechanism, syngeneic models, where immunocompetent mice are implanted with tumors from the same genetic background, are particularly suitable. These models allow for the study of the interaction between the therapeutic, the tumor, and the host immune system. Comparative oncology, which studies naturally occurring cancers in companion animals like dogs, also offers a valuable model, as these tumors often share biological similarities with human cancers. nih.goved.ac.ukmdpi.com

Inflammatory Models: Although primarily investigated for antiviral and anticancer effects, the role of Epetirimod as a TLR7 agonist means it has profound effects on the inflammatory response. Therefore, various animal models of inflammation could be used to characterize its immunomodulatory properties.

Assessment of Biological Activity and Mechanistic Endpoints in Relevant Animal Models

In relevant animal models, the biological activity of this compound is assessed through various endpoints to determine its efficacy and elucidate its mechanism of action.

In oncology models, a primary endpoint is the inhibition of tumor growth or induction of tumor regression. nih.gov For an immunomodulatory agent like Epetirimod, mechanistic endpoints would focus on the activation of an anti-tumor immune response. This would involve analyzing the tumor microenvironment for the infiltration of immune cells, particularly cytotoxic T lymphocytes (CTLs), which are crucial for killing cancer cells. Studies with other TLR7 agonists have shown that systemic administration can lead to the expansion of tumor antigen-specific CD8+ T cells and the generation of a tumor-specific memory immune response, providing durable protection against tumor rechallenge. nih.gov

In infectious disease models, such as those for HPV, endpoints would include the clearance of viral lesions (papillomas) and the prevention of progression to malignancy. understandinganimalresearch.org.uknih.gov The mechanistic assessment would involve measuring the induction of a virus-specific immune response, including the generation of neutralizing antibodies and cell-mediated immunity.

Table 2: Potential Mechanistic Endpoints for this compound in Preclinical Models

| Model Type | Primary Endpoint | Mechanistic Endpoints |

|---|---|---|

| Oncology | Tumor growth inhibition/regression | - Increased infiltration of CD8+ T cells into the tumor- Expansion of tumor-specific T cells- Induction of immunological memory |

| Infectious Disease (HPV) | Clearance of viral lesions | - Induction of HPV-specific antibodies- Activation of HPV-specific T-cell responses |

| General Immunomodulation | Induction of cytokine response | - Measurement of serum levels of IFN-α, IL-6, TNF-α- Upregulation of interferon-stimulated genes (ISGs) |

Pharmacodynamic Biomarker Identification and Validation in Preclinical Systems

Pharmacodynamic (PD) biomarkers are crucial for drug development as they provide measurable indicators of a drug's biological effect on the body. For this compound, the identification and validation of such biomarkers in preclinical systems are essential to guide its clinical development.

As a TLR7 agonist, Epetirimod is expected to induce a robust innate immune response characterized by the production of various cytokines and chemokines. Therefore, the serum levels of these molecules serve as key pharmacodynamic biomarkers. For instance, studies with other TLR7 agonists have shown a dose-dependent increase in cytokines like interferon-gamma-inducible protein 10 (IP-10, also known as CXCL10) and interleukin-6 (IL-6). researchgate.netfrontiersin.org The expression of interferon-stimulated genes (ISGs), such as 2',5'-oligoadenylate synthetase (2'5'OAS), in peripheral blood mononuclear cells (PBMCs) is another important biomarker of TLR7 activation. researchgate.net

These biomarkers can be measured in blood samples from treated animals to confirm target engagement and to establish a dose-response relationship. Validating these biomarkers in preclinical models helps to define a therapeutic window and can potentially be translated to clinical trials to monitor patient response and optimize dosing. researchgate.net The correlation of these biomarkers with efficacy endpoints (e.g., tumor regression) in animal models is a critical step in their validation.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Imiquimod (B1671794) |

| Resiquimod |

| Loxoribine |

| Bropirimine |

| Cefuroxime pivoxetil |

| Nutlin-3a |

| RG7112 |

| Bortezomib |

| GDC-0152 |

| LCL161 |

| AT-406 |

| YM155 |

| TAK-875 |

| TAK-901 |

| TAK-632 |

| AMG 510 |

Ex Vivo and Advanced Tissue Culture Systems

The preclinical evaluation of immunomodulatory agents such as this compound is progressively moving beyond traditional two-dimensional (2D) cell culture and animal models towards more sophisticated systems that better recapitulate the complexity of human tissues. Ex vivo and advanced tissue culture systems, including organoids, tissue slice cultures, and microphysiological systems, offer a more physiologically relevant context to study the compound's effects on human cells within a three-dimensional architecture that includes multiple cell types. These models bridge the gap between simplistic in vitro assays and complex in vivo studies, providing valuable insights into the mechanisms of action of drugs like this compound.

Application of Organoid Models for Disease Recapitulation

In the context of this compound, immune-competent organoid systems could be instrumental in elucidating its mechanism of action. As a TLR7 agonist, this compound is expected to activate specific immune cells, leading to the production of cytokines and subsequent anti-tumor responses. Organoid co-cultures can be used to:

Assess Immune Cell Activation and Infiltration: By treating an immune-competent tumor organoid with this compound, researchers can quantify the activation of specific immune cell subsets (e.g., dendritic cells, NK cells) through flow cytometry or immunofluorescence. The migration and infiltration of these activated immune cells into the organoid can also be visualized and measured.

Profile Cytokine Secretion: The localized cytokine milieu within the organoid microenvironment is critical for the ensuing immune response. The secretion of key cytokines, such as Interferon-alpha (IFN-α), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), following this compound treatment can be precisely measured.

Evaluate Anti-Tumor Efficacy: The ultimate goal of an immunomodulatory agent in oncology is to induce tumor cell killing. In these models, the cytotoxic effects of immune cells on the tumor organoids following treatment with this compound can be directly observed and quantified through imaging and cell viability assays. nih.gov

The data generated from these organoid studies can provide a detailed picture of the compound's efficacy and its interplay with the human immune system in a disease-relevant context.

Table 1: Potential Application of Immune-Competent Organoids in this compound Research

| Research Question | Organoid Model Application | Potential Readouts |

|---|---|---|

| Does this compound activate target immune cells in a TME? | Co-culture of tumor organoids with dendritic cells and T cells. | Upregulation of activation markers (e.g., CD86, MHC-II) on dendritic cells. |

| What is the cytokine signature induced by this compound? | Analysis of culture supernatant from treated organoid co-cultures. | Measurement of IFN-α, TNF-α, IL-12, and other relevant cytokines. |

| Can this compound induce tumor-specific T-cell killing? | Introduction of tumor-antigen specific T-cells to the co-culture. | Increased T-cell mediated cytotoxicity and organoid size reduction. |

Use of Tissue Slice Cultures and Microphysiological Systems

Beyond organoids, tissue slice cultures and microphysiological systems (MPS) offer other powerful platforms for the preclinical investigation of this compound.

Tissue Slice Cultures

Organotypic tumor slice cultures are prepared by thinly sectioning fresh tumor tissue, thereby preserving the native cellular architecture and the complex interplay between tumor cells, stromal cells, and the extracellular matrix. nih.govfredhutch.org A key advantage of this technique is the retention of the original tumor microenvironment, including its resident immune cell populations. researchgate.netaacrjournals.org This makes tumor slices a highly relevant ex vivo system for studying the effects of immunomodulatory drugs. nih.gov

For this compound, tumor slice cultures could be used to:

Directly assess the response of the endogenous tumor-infiltrating leukocytes (TILs) to the compound.

Study how the drug modulates the function of various immune cells within their native tissue context. researchgate.net

Evaluate changes in the expression of immune checkpoint molecules on both tumor and immune cells following treatment.

Table 2: Characterization of Immune Response in Tumor Slice Cultures Treated with a TLR7 Agonist

| Cell Population | Marker | Expected Response to TLR7 Agonist |

|---|---|---|

| Macrophages | CD86, MHC-II | Upregulation, indicating activation |

| Dendritic Cells | CD83, CCR7 | Upregulation, indicating maturation and migratory potential |

| Natural Killer Cells | CD107a, IFN-γ | Increased degranulation and cytokine production |

Microphysiological Systems (MPS)

Microphysiological systems, also known as "organs-on-a-chip," are microfluidic devices that culture cells in a continuously perfused environment, mimicking the physiological conditions of living organs, including fluid flow and mechanical cues. nih.govfrontiersin.org These systems can be designed to include multiple cell types and even integrate different "organ" chambers to study systemic effects. nih.govrsc.org

The application of immunocompetent MPS (iMPS) is particularly promising for immunology and immuno-oncology research. frontiersin.org These systems can model the trafficking of immune cells from the vasculature into the tumor tissue and their subsequent interactions. rsc.org

For a compound like this compound, an iMPS could be designed to:

Model the systemic administration of the drug and its effect on circulating immune cells.

Observe the process of immune cell extravasation and migration towards a 3D tumor model within the chip.

Study the interplay between different immune cell types (e.g., dendritic cell priming of T-cells) in a dynamic environment. nih.gov

These advanced preclinical models, while each having their own set of advantages and limitations, represent a significant leap forward in our ability to study the complex biological effects of immunomodulatory compounds like this compound in a human-relevant setting. nih.gov The data from these systems can provide a more accurate prediction of clinical responses and help to de-risk the transition of new therapies into human trials.

Synthetic Chemistry and Derivatization Strategies in Epetirimod Esylate Research

Exploration of Synthetic Pathways for Research Purposes

The synthesis of Epetirimod (B1671474), chemically known as 1-(2-Methylpropyl)-1H-imidazo[4,5-c] google.comzymeworks.comnaphthyridin-4-amine, and its analogues for research purposes involves multi-step procedures. A common starting point for the synthesis of the imidazo[4,5-c]quinoline core, a structure closely related to the imidazo[4,5-c] google.comzymeworks.comnaphthyridine of Epetirimod, is commercially available quinolin-4-ol and its derivatives. nih.govacs.org

A general synthetic route involves the nitration of the quinoline (B57606) ring system, followed by chlorination and subsequent reaction with an appropriate amine to introduce the side chain at the N-1 position. nih.govacs.org For instance, the synthesis of 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ), a potent TLR7 selective ligand, starts with the nitration of quinolin-4-ol. nih.govacs.orgresearchgate.net This is followed by chlorination using agents like phosphorus oxychloride (POCl₃). nih.govacs.org The subsequent step involves the reaction with a specific benzylamine (B48309) to introduce the desired substituent at the N-1 position. nih.govacs.org

The synthesis of the imidazo[4,5-c]quinoline core is then typically achieved through the reduction of the nitro group to an amine, followed by cyclization. nih.govnih.gov For example, a method for preparing 3-amino-4-isobutylaminoquinoline involves the reduction of the corresponding nitro compound. nih.gov This intermediate is crucial for the subsequent formation of the imidazole (B134444) ring. The cyclization to form the final imidazo[4,5-c]quinoline ring can be achieved using reagents like trimethyl orthovalerate. nih.gov

A specific method for the synthesis of 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine involves the use of N,N-bis(phenylmethyl)-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine, which is then debenzylated using a palladium hydroxide (B78521) on carbon catalyst (Pearlman's catalyst) in formic acid at reflux. prepchem.com Another approach for a related compound, 4-Amino-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-methanamine, involves the hydrogenation of an azidomethyl intermediate using a palladium on carbon (Pd/C) catalyst. prepchem.com

The synthesis of various imidazo[4,5-c] google.comzymeworks.comnaphthyridine derivatives has also been explored, which are structurally very similar to Epetirimod. google.com These synthetic strategies provide a versatile platform for generating a library of compounds for further research. mdpi.comnih.gov

Design and Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For Epetirimod and its analogues, which are Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8) agonists, extensive SAR studies have been conducted on the imidazoquinoline scaffold. nih.govrsc.org These studies have systematically explored modifications at various positions of the core structure to identify key determinants of potency and selectivity. nih.govchemrxiv.org

Modifications at the N-1 Position: The substituent at the N-1 position of the imidazoquinoline ring has been a major focus of derivatization. Systematic exploration of various substituents at the para-position of a benzyl (B1604629) group at N-1 has led to the identification of highly active analogues. For example, a para-hydroxymethyl imidazoquinoline analogue was found to be a potent and specific TLR7 agonist, significantly more potent than the benchmark compound imiquimod (B1671794). chemrxiv.org In contrast, its bio-isosteric para-aminomethyl analogue was identified as a dual TLR7 and TLR8 agonist. chemrxiv.org This highlights the critical role of the N-1 substituent in determining TLR selectivity. chemrxiv.org

Modifications at the C-2 and C-4 Positions: The C-2 and C-4 positions of the imidazoquinoline ring have also been investigated. It has been generally observed that maintaining a primary amino group at the C-4 position is critical for TLR7/8 agonistic activity, with most derivatives at this position showing a loss of potency. nih.govacs.org The C-2 position has been a site for introducing various alkyl and other groups to modulate activity. For instance, dimeric constructs of imidazoquinolines linked at the C-2 position have been synthesized and evaluated for their modulatory effects on human TLR7 and TLR8. nih.gov

Dimeric Constructs: The synthesis and evaluation of dimeric imidazoquinolines, linked at various positions including C-2, C-4, C-8, and the N-1 aryl position, have been explored to understand the impact of multivalency on TLR activation. nih.gov These studies provide valuable insights into the spatial requirements for optimal receptor engagement.

The collective findings from these SAR studies have provided a roadmap for the rational design of novel imidazoquinoline-based TLR agonists with desired potency and selectivity profiles. nih.govrsc.org

| Compound/Modification | Position of Modification | Observed Activity/Finding | Reference |

| para-hydroxymethyl imidazoquinoline analogue | N-1 (benzyl group) | Potent and specific TLR7 agonist | chemrxiv.org |

| para-aminomethyl imidazoquinoline analogue | N-1 (benzyl group) | Dual TLR7 and TLR8 agonist | chemrxiv.org |

| C-4 amino group substitution | C-4 | Generally detrimental to TLR7 activity | nih.govresearchgate.net |

| Dimeric imidazoquinolines | C-2, C-4, C-8, N-1 aryl | Modulatory effects on hTLR7 and hTLR8 | nih.gov |

Development of Chemical Probes for Target Validation and Mechanistic Investigation

Chemical probes are essential tools for validating drug targets and elucidating the mechanism of action of bioactive molecules. researchgate.net In the context of Epetirimod research, which involves the modulation of TLR7, the development of specific chemical probes has been a key strategy. google.comcaymanchem.com

Fluorescently labeled analogues of imidazoquinoline agonists have been synthesized to serve as probes for studying TLR7. caymanchem.commedchemexpress.com These probes are created by covalently attaching a fluorophore, such as fluorescein (B123965) isothiocyanate or rhodamine B isothiocyanate, to the imidazoquinoline scaffold. medchemexpress.com A critical aspect of designing these probes is to ensure that the attachment of the fluorescent tag does not significantly impair the compound's ability to bind to and activate its target receptor. medchemexpress.com

For example, a TLR7/8 dual-agonistic imidazoquinoline has been developed that serves as a convenient precursor for the covalent attachment of fluorophores without a significant loss of its agonistic activity. medchemexpress.com This allows for the direct visualization and tracking of the compound's interaction with cells and its target receptor. google.comcaymanchem.com Such probes are invaluable for imaging the activation of TLR7 and/or TLR8 and for studying the cellular pathways involved in the immune response. google.com

The development of these chemical tools enables researchers to perform a variety of experiments, including fluorescence microscopy and flow cytometry, to gain a deeper understanding of the molecular mechanisms underlying the immunomodulatory effects of Epetirimod and related compounds.

| Probe Type | Description | Application | Reference |

| Fluorescent Imidazoquinoline Conjugates | Imidazoquinoline agonist covalently linked to a fluorophore (e.g., FITC, Rhodamine B) | Imaging activation of TLR7/TLR8, studying cellular interactions | google.comcaymanchem.commedchemexpress.com |

Analytical Methodologies for Purity and Identity Confirmation in Research Batches

Ensuring the purity and confirming the identity of newly synthesized compounds are critical steps in chemical research. For Epetirimod esylate and its analogues, a combination of analytical techniques is employed to characterize research batches.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of synthesized compounds. specificpolymers.comnih.gov For imidazoquinoline derivatives, reversed-phase HPLC is commonly used. plos.org The purity of final compounds is often confirmed to be greater than 95% or 97% by LC-MS (Liquid Chromatography-Mass Spectrometry), which couples the separation power of HPLC with the mass detection capabilities of mass spectrometry. google.complos.org The development of stability-indicating UPLC (Ultra-Performance Liquid Chromatography) methods has also been reported for related compounds like imiquimod, allowing for the determination of the active compound and its related substances in a single run. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for confirming the chemical structure of synthesized molecules. nih.govmdpi.comnih.govfrontiersin.orgnih.gov Both ¹H NMR and ¹³C NMR are used to provide detailed information about the molecular framework. nih.govplos.org For example, the synthesis of intermediates and final products in the preparation of imidazoquinoline analogues is routinely confirmed by ¹H and ¹³C NMR analysis. nih.gov The combination of HPLC and NMR provides a comprehensive characterization of the synthesized compounds, ensuring both their purity and structural integrity. specificpolymers.comnih.govmdpi.comfrontiersin.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, further confirming their identity. plos.org ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometers are often used to obtain accurate mass measurements. google.complos.org

The following table summarizes the key analytical techniques used:

| Analytical Technique | Purpose | Typical Application in Epetirimod Research | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Purity determination of synthesized analogues, often coupled with MS. | google.complos.orgoup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR for verifying the chemical structure of intermediates and final products. | nih.govplos.orgmdpi.com |

| Mass Spectrometry (MS) | Molecular weight determination and identity confirmation | Accurate mass measurement using techniques like ESI-TOF. | google.complos.org |

Research Landscape and Future Directions for Epetirimod Esylate

Unexplored Academic Research Avenues and Hypotheses

Given that the clinical development of Epetirimod (B1671474) esylate was halted, a number of academic research avenues remain unexplored. These could provide valuable insights into the compound's full potential and the broader field of TLR7 agonists.

Hypothetical Research Avenues:

Exploration of Alternative Therapeutic Areas: Research could be initiated to investigate the efficacy of Epetirimod esylate in other viral infections beyond HPV, where a TLR7-mediated immune response could be beneficial. This could include preclinical models of herpes simplex virus (HSV) or hepatitis B virus (HBV), where other TLR7 agonists have shown some activity.

Adjuvant Potential in Vaccines: A significant area of research for TLR agonists is their use as vaccine adjuvants to enhance the immunogenicity of both viral and tumor vaccines. tubitak.gov.tr A hypothesis to explore is whether this compound, when co-administered with a vaccine, can augment antigen-specific T-cell responses and lead to more robust and durable immunity.

Repurposing for Dermatological Conditions: While its development for cervical dysplasia was unsuccessful, its structural similarity to the topically approved TLR7 agonist imiquimod (B1671794) suggests potential applications in other dermatological conditions. ncats.io Research could explore its efficacy in preclinical models of skin cancers like basal cell carcinoma or melanoma, where imiquimod is already used.

Investigation of Off-Target Effects: A deeper investigation into the molecular pharmacology of this compound could uncover potential off-target effects or interactions with other cellular pathways. This could reveal unexpected therapeutic opportunities or provide explanations for the previously observed lack of efficacy.

Potential for Combination Research Strategies in Preclinical Settings

The future of many immunomodulatory agents lies in combination therapies. Current time information in Habersham County, US. For this compound, preclinical research into combination strategies could unlock synergistic effects and overcome potential resistance mechanisms.

Potential Preclinical Combination Strategies:

| Combination Partner | Rationale | Potential Preclinical Model |

| Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4) | TLR7 agonists can enhance the maturation of dendritic cells and promote a pro-inflammatory tumor microenvironment, which may sensitize tumors to the effects of checkpoint inhibitors. | Murine models of solid tumors (e.g., melanoma, colon carcinoma) |

| Chemotherapy | Certain chemotherapeutic agents can induce immunogenic cell death, releasing tumor antigens that can then be presented to the immune system. This compound could amplify the subsequent immune response. | Xenograft or syngeneic tumor models treated with agents like doxorubicin (B1662922) or cyclophosphamide. |

| Other Immunomodulators (e.g., STING agonists, TLR9 agonists) | Co-stimulation of different pattern recognition receptors can lead to a more potent and multifaceted anti-tumor immune response. | In vitro co-culture systems of immune cells and cancer cells, followed by in vivo tumor models. |

| Targeted Therapies (e.g., BRAF inhibitors in melanoma) | Targeted therapies can lead to tumor cell death and antigen release. This compound could be used to stimulate an immune response against these released antigens, potentially preventing relapse. | Preclinical models of BRAF-mutant melanoma. |

Initial preclinical studies would need to establish the optimal dosing and scheduling for such combinations to maximize efficacy and minimize potential overlapping toxicities.

Challenges and Opportunities in the Preclinical Development Pipeline for this compound

The preclinical development of TLR7 agonists like this compound is associated with a distinct set of challenges and opportunities.

Challenges:

A primary challenge with systemic administration of TLR7 agonists is the risk of inducing a systemic inflammatory response, which can lead to dose-limiting toxicities. This over-activation of the immune system can manifest as cytokine release syndrome. Furthermore, the development of anti-drug antibodies and potential for neuroinflammation at higher doses are significant hurdles that have been observed with other TLR7 agonist-based therapies.

Opportunities:

The main opportunity lies in developing strategies to localize the immunostimulatory effects of this compound to the target tissue, thereby enhancing its therapeutic window.

Potential Approaches to Overcome Challenges:

| Approach | Description |

| Targeted Delivery Systems | Conjugating this compound to antibodies, nanoparticles, or virus-like particles that specifically target tumor cells or infected cells could concentrate the compound at the desired site of action and reduce systemic exposure. |

| Prodrug Strategies | Designing a prodrug version of this compound that is activated only within the specific microenvironment of a tumor or infected tissue could be another way to achieve localized activity. |

| Intratumoral Administration | For accessible tumors, direct intratumoral injection could be explored to maximize local immune activation while minimizing systemic side effects. |

Translational Research Hypotheses Derived from Preclinical Findings (Excluding Human Clinical Outcomes)

Based on the known preclinical effects of TLR7 agonists, several translational research hypotheses can be formulated for this compound. Translational research aims to bridge the gap between basic scientific discoveries and their application in a clinical setting.

Translational Hypotheses:

Hypothesis 1: Biomarker-Guided Patient Selection. It can be hypothesized that the level of TLR7 expression on immune cells within a patient's tumor microenvironment could serve as a predictive biomarker for response to this compound therapy. Preclinical studies could aim to correlate TLR7 expression levels in tumor models with treatment efficacy.

Hypothesis 2: Induction of a Systemic Anti-Tumor Immune Response. A key hypothesis is that local administration of this compound (e.g., intratumorally) can lead to a systemic anti-tumor immune response capable of targeting distant, non-injected lesions (an abscopal effect). This could be tested in preclinical models with bilateral tumors.

Hypothesis 3: Modulation of the Tumor Immune Microenvironment. It is hypothesized that this compound can shift the tumor microenvironment from an immunosuppressive to an immunopermissive state. Preclinical research could focus on analyzing changes in the composition and activation state of immune cell infiltrates (e.g., T cells, dendritic cells, myeloid-derived suppressor cells) within tumors following treatment.

Hypothesis 4: Synergistic Activity with Radiotherapy. Radiotherapy can induce immunogenic cell death and release tumor antigens. The hypothesis is that combining radiotherapy with this compound will lead to a more potent and durable anti-tumor effect than either treatment alone. This can be investigated in preclinical tumor models.

These hypotheses, if validated in robust preclinical models, could provide a strong rationale for the re-evaluation of this compound in new clinical settings, potentially with a combination therapy approach and a biomarker-driven patient selection strategy.

Q & A

Basic Research Questions

Q. What are the established analytical methods for characterizing the purity and stability of Epetirimod esylate in experimental settings?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for purity analysis, with optimized mobile phases (e.g., methanol/water or acetonitrile/buffer systems) and C18 columns to resolve peaks and quantify impurities . For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure are recommended, followed by spectral validation (UV-Vis, FTIR) to identify degradation products . X-ray diffraction (PXRD) is critical for distinguishing crystalline and amorphous forms, as polymorphic variations can affect bioavailability .

Q. How should researchers design experiments to evaluate the antiviral or antineoplastic mechanisms of this compound?

- Methodological Answer : Begin with in vitro assays to assess dose-dependent inhibition of viral replication (e.g., plaque reduction assays) or tumor cell viability (MTT assays). Include positive controls (e.g., known antivirals/chemotherapeutics) and negative controls (vehicle-only treatments). For mechanistic studies, use techniques like flow cytometry to evaluate apoptosis induction or Western blotting to analyze signaling pathways (e.g., MAPK/ERK) . Ensure replication across multiple cell lines (e.g., HeLa, A549) to validate target specificity .

Q. What are the best practices for synthesizing this compound in laboratory settings?

- Methodological Answer : Follow patent-derived protocols for synthesizing the imidazo[4,5-c][1,5]naphthyridine core, with ethanesulfonic acid used for salt formation . Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using NMR (¹H/¹³C) and mass spectrometry. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to achieve ≥95% purity, as residual solvents may interfere with biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?

- Methodological Answer : Discrepancies in bioavailability or half-life may arise from species-specific metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates). Address this by:

- Conducting cross-species comparative studies with standardized dosing regimens.

- Using LC-MS/MS to quantify plasma concentrations and identify metabolites .

- Applying compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-individual variability .

- Referencing historical data from analogous compounds (e.g., Lenvatinib esylate) to contextualize findings .

Q. What strategies are recommended for optimizing the formulation of this compound to enhance solubility and bioavailability?

- Methodological Answer : Employ a Quality by Design (QbD) framework to test excipients (e.g., cyclodextrins, surfactants) and solid dispersion techniques . Use differential scanning calorimetry (DSC) to assess compatibility between the drug and carriers. For in vivo validation, perform bioavailability studies in rodent models, comparing AUC (area under the curve) and Cmax of the optimized formulation against the free drug .

Q. How should researchers critically evaluate conflicting results in this compound’s efficacy across preclinical studies?

- Methodological Answer :

- Data Triangulation : Compare results across multiple assays (e.g., in vitro IC50, in vivo tumor regression rates) to identify assay-specific biases .

- Meta-Analysis : Aggregate data from published studies to calculate effect sizes and heterogeneity indices (e.g., I² statistic) .

- Methodological Scrutiny : Assess whether variations in experimental design (e.g., dosing frequency, endpoint measurements) explain discrepancies .

- Mechanistic Follow-Up : Use CRISPR-based gene editing to validate target engagement in discordant models .

Methodological and Reporting Standards

Q. What are the essential components of a reproducible experimental protocol for this compound research?

- Methodological Answer :

- Detailed Synthesis : Report molar ratios, reaction times, and purification steps .

- Analytical Validation : Include chromatograms, PXRD spectra, and purity certificates .

- In Vivo Protocols**: Specify animal strain, dosing regimen, and ethical approval identifiers .

- Data Transparency : Deposit raw datasets (e.g., HPLC chromatograms, survival curves) in public repositories like Figshare or Zenodo .

Q. How can researchers ensure their findings on this compound meet the criteria for high-impact publication?

- Methodological Answer :

- Rigorous Statistics : Use ANOVA with post-hoc corrections for multi-group comparisons; report effect sizes and confidence intervals .

- Comparative Analysis : Benchmark results against existing drugs (e.g., Nintedanib esylate) to highlight novelty .

- Structural Characterization : Provide atomic-level data (e.g., single-crystal XRD for polymorphs) to support claims of chemical novelty .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.